molecular formula C13H8BrF4N3O B2396116 N-(4-Bromo-2-fluorophenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide CAS No. 2415569-84-3

N-(4-Bromo-2-fluorophenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide

Cat. No. B2396116
CAS RN: 2415569-84-3
M. Wt: 378.125
InChI Key: WESYPQJKIIQRDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Bromo-2-fluorophenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide, also known as BTFP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological studies. BTFP is a pyrimidine derivative that is widely used as a fluorescent probe to study protein-protein interactions, protein-DNA interactions, and protein-ligand interactions.

Mechanism of Action

N-(4-Bromo-2-fluorophenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide is a fluorescent probe that works by incorporating into the target protein or peptide. The fluorescent properties of N-(4-Bromo-2-fluorophenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide are due to its unique chemical structure, which allows it to absorb light at a specific wavelength and emit light at a different wavelength. When N-(4-Bromo-2-fluorophenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide is incorporated into a protein or peptide, the fluorescent properties of N-(4-Bromo-2-fluorophenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide change, providing a readout of the protein's conformational changes and interactions with other proteins or ligands.
Biochemical and physiological effects:
N-(4-Bromo-2-fluorophenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide is a non-toxic and non-cytotoxic compound that does not interfere with the biological activity of the target protein or peptide. It has been shown to be stable under physiological conditions and does not degrade or lose its fluorescence over time. N-(4-Bromo-2-fluorophenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide can be used in live-cell imaging studies to monitor protein-protein interactions and conformational changes in real-time.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-Bromo-2-fluorophenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide in lab experiments include its high sensitivity, specificity, and versatility. N-(4-Bromo-2-fluorophenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide can be used to study a wide range of biological processes and interactions, making it a valuable tool for researchers. However, there are also limitations to using N-(4-Bromo-2-fluorophenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide. For example, N-(4-Bromo-2-fluorophenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide may not be suitable for studying proteins that are highly expressed or have low affinity for N-(4-Bromo-2-fluorophenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide. Additionally, N-(4-Bromo-2-fluorophenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide may not be suitable for use in certain experimental conditions, such as high salt concentrations or extreme pH.

Future Directions

There are several future directions for the use of N-(4-Bromo-2-fluorophenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide in scientific research. One potential application is in the study of protein-ligand interactions, where N-(4-Bromo-2-fluorophenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide can be used to monitor the binding of small molecules to proteins. Another potential application is in the study of membrane proteins, where N-(4-Bromo-2-fluorophenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide can be used to label specific domains and monitor their interactions with other proteins or lipids. Additionally, N-(4-Bromo-2-fluorophenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide can be used in the development of biosensors and diagnostic assays for detecting specific proteins or peptides in biological samples.

Synthesis Methods

The synthesis of N-(4-Bromo-2-fluorophenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide involves the reaction of 4-bromo-2-fluoroaniline with 2-methyl-6-trifluoromethylpyrimidine-4-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is purified by column chromatography to obtain N-(4-Bromo-2-fluorophenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide in high yield and purity.

Scientific Research Applications

N-(4-Bromo-2-fluorophenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide has been widely used as a fluorescent probe to study protein-protein interactions, protein-DNA interactions, and protein-ligand interactions. It can be used to label proteins and peptides for fluorescence resonance energy transfer (FRET) and fluorescence polarization (FP) assays. N-(4-Bromo-2-fluorophenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide is also used as a tool to study the conformational changes in proteins and the dynamics of protein-protein interactions.

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrF4N3O/c1-6-19-10(5-11(20-6)13(16,17)18)12(22)21-9-3-2-7(14)4-8(9)15/h2-5H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESYPQJKIIQRDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)C(F)(F)F)C(=O)NC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrF4N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromo-2-fluorophenyl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide

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